2-(Chloromethyl)-1-isopropyl-1H-imidazole
Overview
Description
2-(Chloromethyl)-1-isopropyl-1H-imidazole is a heterocyclic organic compound that contains an imidazole ring substituted with a chloromethyl group at the 2-position and an isopropyl group at the 1-position. Imidazoles are a class of compounds known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-isopropyl-1H-imidazole typically involves the chloromethylation of 1-isopropyl-1H-imidazole. One common method is the reaction of 1-isopropyl-1H-imidazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction proceeds under acidic conditions, where the chloromethyl group is introduced at the 2-position of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-isopropyl-1H-imidazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, such as amines, thiols, and alcohols, leading to the formation of substituted imidazole derivatives.
Oxidation: The compound can undergo oxidation reactions, where the chloromethyl group is converted to a carboxyl group or other oxidized forms.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃). Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups.
Oxidation: Carboxylated imidazole derivatives.
Reduction: Methylated imidazole derivatives.
Scientific Research Applications
2-(Chloromethyl)-1-isopropyl-1H-imidazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-isopropyl-1H-imidazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The imidazole ring itself can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1-methyl-1H-imidazole: Similar structure but with a methyl group instead of an isopropyl group.
2-(Chloromethyl)-1-ethyl-1H-imidazole: Similar structure but with an ethyl group instead of an isopropyl group.
2-(Chloromethyl)-1-phenyl-1H-imidazole: Similar structure but with a phenyl group instead of an isopropyl group.
Uniqueness
2-(Chloromethyl)-1-isopropyl-1H-imidazole is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(chloromethyl)-1-propan-2-ylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-6(2)10-4-3-9-7(10)5-8/h3-4,6H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYODRPGFQSPFCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439890 | |
Record name | 2-(CHLOROMETHYL)-1-ISOPROPYL-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773817-02-0 | |
Record name | 2-(CHLOROMETHYL)-1-ISOPROPYL-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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